Thermal and Physical Property Head-to-Head vs. 3,6-Dimethoxy Analog (CAS 1807-99-4)
Compared directly to its closest commercially indexed structural analog, 3,6-dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline (CAS 1807-99-4), the target compound (1603-43-6) exhibits a substantially lower boiling point (562°C vs. 589.6°C at 760 mmHg), a lower flash point (196.6°C vs. 204.8°C), and a marginally lower density (1.33 vs. 1.34 g/cm³) . This 27.6°C boiling point differential and 8.2°C flash point differential are attributable to the absence of the additional 3-methoxy substituent, which reduces molecular weight by 30.0 g/mol (370.40 vs. 400.43 g/mol) .
| Evidence Dimension | Boiling point (at 760 mmHg), flash point, and density comparison |
|---|---|
| Target Compound Data | BP 562°C; flash point 196.6°C; density 1.33 g/cm³; MW 370.40 g/mol |
| Comparator Or Baseline | 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline (CAS 1807-99-4): BP 589.6°C; flash point 204.8°C; density 1.34 g/cm³; MW 400.43 g/mol |
| Quantified Difference | ΔBP = −27.6°C; ΔFlash Point = −8.2°C; ΔDensity = −0.01 g/cm³; ΔMW = −30.0 g/mol |
| Conditions | Calculated/predicted properties from ChemSrc chemical database; both compounds evaluated under standardized computational protocols |
Why This Matters
The lower boiling point and flash point directly affect distillation-based purification cut points and safe handling temperature thresholds during scale-up; the molecular weight difference alters molarity calculations for reaction stoichiometry and solution preparation, making these two compounds non-interchangeable in established synthetic protocols.
